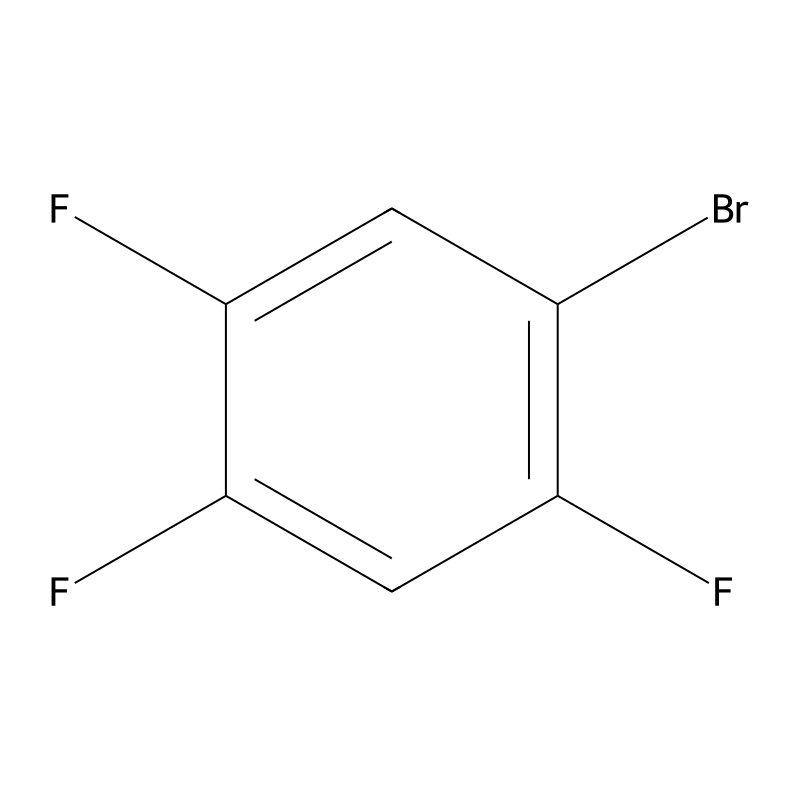

1-Bromo-2,4,5-trifluorobenzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

1-Bromo-2,4,5-trifluorobenzene (CAS 327-52-6) is a halogenated aromatic compound widely used as a structural precursor for introducing the 2,4,5-trifluorophenyl moiety into more complex molecules. This specific substitution pattern is critical in the development of pharmaceuticals, agrochemicals, and materials science applications. The compound's utility stems from the reactivity of the carbon-bromine bond, which readily participates in various cross-coupling and organometallic reactions, while the fluorine atoms modulate the electronic properties, metabolic stability, and binding affinity of the final products.

Substituting 1-Bromo-2,4,5-trifluorobenzene with its isomers (e.g., 1-bromo-2,4,6-trifluorobenzene) or analogs with fewer fluorine atoms (e.g., 1-bromo-2,4-difluorobenzene) is often unfeasible due to predictable changes in reaction outcomes. The specific 2,4,5-trifluoro substitution pattern dictates the regioselectivity of subsequent reactions, such as metalation and cross-coupling, by influencing the acidity of adjacent C-H bonds and the electronic nature of the C-Br bond. Altering the position or number of electron-withdrawing fluorine atoms changes the molecule's reactivity and the electronic properties it imparts to the final product, making direct substitution a high-risk strategy in established multi-step syntheses for pharmaceuticals, agrochemicals, or OLED materials where precise structural and electronic characteristics are required.

References

- [1] Bridges, A. J., et al. A dramatic solvent effect during aromatic halogen-metal exchanges. Different products from lithiation of polyfluorobromobenzenes in ether and tetrahydrofuran. The Journal of Organic Chemistry, 55(2), 773-775 (1990).

- [2] Turner, W. R., & Suto, M. J. 3-Ethenyl, 3-ethynyl, 3-aryl, and 3-cyclopropyl-2, 4, 5-trifluorobenzoic acids: Useful intermediate in the synthesis of quinolone antibacterials. Tetrahedron Letters, 34(2), 281-284 (1993).

- [3] OLED Material Precursors: Sourcing 1-Bromo-2,4,6-trifluorobenzene in Bulk. Ningbo Innopharmchem.

Precursor Suitability: Enables High-Yield Synthesis of Quinolone Antibacterial Intermediates

1-Bromo-2,4,5-trifluorobenzene is a critical precursor for a class of quinolone antibacterials. Its conversion to 3-substituted-2,4,5-trifluorobenzoic acids proceeds via a regioselective lithiation-carboxylation sequence. This specific isomer provides the necessary scaffold for these potent therapeutic agents. For instance, the synthesis of 2,4,5-trifluorobenzoic acid, a key intermediate, is directly achieved from this compound.

| Evidence Dimension | Reaction Pathway Suitability |

| Target Compound Data | Serves as a direct precursor to 3-substituted-2,4,5-trifluorobenzoic acids, essential for quinolone synthesis. |

| Comparator Or Baseline | Other isomers or analogs would lead to different benzoic acid derivatives, failing to produce the required quinolone core structure. |

| Quantified Difference | Not a quantitative yield comparison, but a qualitative difference in the final molecular structure, which is critical for biological activity. |

| Conditions | Lithiation followed by carboxylation. |

For synthesizing specific quinolone antibacterials, this exact isomer is required to build the correct molecular framework; isomers are not interchangeable.

Processability Advantage: Favorable Physical Properties for Industrial Handling

1-Bromo-2,4,5-trifluorobenzene exists as a liquid at room temperature with a boiling point of 144 °C and a flash point of 55-56 °C. This contrasts with some highly substituted or isomeric haloarenes that can be solids, potentially requiring additional heating and handling steps in a large-scale manufacturing environment. Its liquid state simplifies transfer, measurement, and dissolution for reactions, which is a significant processability advantage.

| Evidence Dimension | Physical State & Boiling Point |

| Target Compound Data | Liquid, Boiling Point: 144 °C |

| Comparator Or Baseline | Solid analogs or isomers which would require modified handling protocols (e.g., heating for transfer). For example, 1,4-Dibromotetrafluorobenzene is a solid with a melting point of 68-72 °C. |

| Quantified Difference | Liquid vs. Solid at standard ambient temperature. |

| Conditions | Standard Temperature and Pressure (STP). |

Procuring a liquid starting material simplifies industrial-scale processes, avoiding the need for specialized equipment to handle, melt, and transfer solids, thereby reducing operational complexity and cost.

Synthesis Compatibility: Efficient Formation of Grignard Reagents for Further Functionalization

The carbon-bromine bond in 1-Bromo-2,4,5-trifluorobenzene undergoes an efficient Br-Mg exchange reaction with isopropylmagnesium bromide (i-PrMgBr) in tetrahydrofuran (THF). This provides a reliable and high-yielding route to the corresponding Grignard reagent, (2,4,5-trifluorophenyl)magnesium bromide. This contrasts with analogs where lithium-halogen exchange might be complicated by competing deprotonation at other sites, a common issue with highly fluorinated aromatics. The ability to cleanly form the Grignard reagent is a key process advantage for introducing the 2,4,5-trifluorophenyl group via nucleophilic addition or cross-coupling reactions.

| Evidence Dimension | Reactivity in Grignard Formation |

| Target Compound Data | Undergoes efficient Br-Mg exchange with i-PrMgBr in THF. |

| Comparator Or Baseline | Closely related fluorinated aromatics where lithiation (a common alternative) can lead to mixtures of products due to competing deprotonation pathways. |

| Quantified Difference | Clean formation of the Grignard reagent versus potential mixtures of organolithium species with other methods or substrates. |

| Conditions | Reaction with i-PrMgBr in THF. |

This compound offers a predictable and selective pathway to a key organometallic intermediate, improving reproducibility and simplifying purification compared to routes that may generate isomeric byproducts.

Core Building Block for Quinolone-Class Antibacterials

This compound is the designated starting material for synthesizing the 2,4,5-trifluorobenzoic acid core, which is essential for certain broad-spectrum quinolone antibacterials. Its specific isomeric structure is non-negotiable for achieving the target bioactive molecule.

Precursor for Fluorinated Agrochemicals

Used in the synthesis of active ingredients for pesticides and fungicides where the 2,4,5-trifluorophenyl group is known to enhance biological efficacy and metabolic stability. The clean conversion to organometallic intermediates makes it suitable for scale-up in agrochemical manufacturing.

Intermediate for Organic Electronic Materials

Serves as a precursor for fluorinated components in organic light-emitting diodes (OLEDs) and other advanced polymers. The trifluorinated moiety helps tune the electronic properties (e.g., HOMO/LUMO levels) and improve the thermal stability of the final materials.

References

- [1] Turner, W. R., & Suto, M. J. 3-Ethenyl, 3-ethynyl, 3-aryl, and 3-cyclopropyl-2, 4, 5-trifluorobenzoic acids: Useful intermediate in the synthesis of quinolone antibacterials. Tetrahedron Letters, 34(2), 281-284 (1993).

- [2] Key Applications of 1-Bromo-2,4,5-trifluorobenzene in Chemical Industries. NINGBO INNO PHARMCHEM CO.,LTD.

XLogP3

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant